BenchChemオンラインストアへようこそ!

2-[Cyclopentyl(prop-2-ynyl)amino]ethyl N,N-dimethylcarbamate

Click chemistry Bioconjugation Chemical probe synthesis

2-[Cyclopentyl(prop-2-ynyl)amino]ethyl N,N-dimethylcarbamate (CAS 1645479-93-1) is a synthetic tertiary-amino carbamate bearing a cyclopentyl N-substituent and an N-propargyl (prop-2-ynyl) group, with molecular formula C₁₃H₂₂N₂O₂ and molecular weight 238.33 g·mol⁻¹. The compound belongs to the N,N-dimethylcarbamate ester class, which is historically associated with cholinesterase (ChE) inhibition and insecticidal activity.

Molecular Formula C13H22N2O2
Molecular Weight 238.331
CAS No. 1645479-93-1
Cat. No. B2766779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[Cyclopentyl(prop-2-ynyl)amino]ethyl N,N-dimethylcarbamate
CAS1645479-93-1
Molecular FormulaC13H22N2O2
Molecular Weight238.331
Structural Identifiers
SMILESCN(C)C(=O)OCCN(CC#C)C1CCCC1
InChIInChI=1S/C13H22N2O2/c1-4-9-15(12-7-5-6-8-12)10-11-17-13(16)14(2)3/h1,12H,5-11H2,2-3H3
InChIKeyOEAOFSWRFCFSSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-[Cyclopentyl(prop-2-ynyl)amino]ethyl N,N-dimethylcarbamate (CAS 1645479-93-1): Procurement-Relevant Identity and Physicochemical Baseline


2-[Cyclopentyl(prop-2-ynyl)amino]ethyl N,N-dimethylcarbamate (CAS 1645479-93-1) is a synthetic tertiary-amino carbamate bearing a cyclopentyl N-substituent and an N-propargyl (prop-2-ynyl) group, with molecular formula C₁₃H₂₂N₂O₂ and molecular weight 238.33 g·mol⁻¹ . The compound belongs to the N,N-dimethylcarbamate ester class, which is historically associated with cholinesterase (ChE) inhibition and insecticidal activity [1]. It is catalogued as a research chemical (e.g., EvitaChem EVT-2903853) and included in the European Chemical Biology Database (ECBD) for screening purposes [2]. Published peer-reviewed pharmacological or biochemical characterization data for this specific compound remain extremely scarce as of the knowledge cutoff.

Why Generic N,N-Dimethylcarbamate Substitution Is Inadequate for 2-[Cyclopentyl(prop-2-ynyl)amino]ethyl N,N-dimethylcarbamate (CAS 1645479-93-1)


N,N-Dimethylcarbamates constitute a structurally diverse class whose pharmacological and physicochemical profiles are exquisitely sensitive to the amine leaving-group architecture [1]. The tertiary amine moiety of this compound—featuring a cyclopentyl ring and a terminal alkyne (propargyl) group—confers a unique combination of steric bulk, conformational rigidity, and electronic character that cannot be replicated by simpler aryl or alkyl N-substituents found in prototypical dimethylcarbamates such as neostigmine or rivastigmine. Critically, the propargyl group introduces a reactive alkyne handle absent in most comparator carbamates, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) chemistry for bioconjugation or probe synthesis [2]. Computed physicochemical descriptors (clogP 1.56, TPSA 32.78 Ų) place this compound in a distinct property space compared to clinically used dimethylcarbamates [3]. These structural and physicochemical differences mean that biological target engagement, metabolic stability, and synthetic utility cannot be extrapolated from data generated on simpler N,N-dimethylcarbamate analogs.

Quantitative Differentiation Evidence for 2-[Cyclopentyl(prop-2-ynyl)amino]ethyl N,N-dimethylcarbamate (CAS 1645479-93-1) Versus Comparator Carbamates


Presence of a Terminal Alkyne (Propargyl) Functional Handle Versus Clinically Used N,N-Dimethylcarbamates

2-[Cyclopentyl(prop-2-ynyl)amino]ethyl N,N-dimethylcarbamate possesses a terminal alkyne (C≡CH) moiety on the N-propargyl substituent, which is structurally absent in the most widely procured N,N-dimethylcarbamates used as pharmacological tools: neostigmine (3-[(dimethylcarbamoyl)oxy]-N,N,N-trimethylbenzenaminium), rivastigmine (3-[(1S)-1-(dimethylamino)ethyl]phenyl N-ethyl-N-methylcarbamate), and physostigmine [1]. The terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a bioorthogonal ligation strategy widely exploited for target identification, activity-based protein profiling, and fluorescent probe construction [2]. The comparator compounds lack this reactive handle and cannot be used in CuAAC workflows without structural modification.

Click chemistry Bioconjugation Chemical probe synthesis Alkyne functionalization

Computed Lipophilicity (clogP) Differentiation from Prototypical Dimethylcarbamate ChE Inhibitors

The computed octanol-water partition coefficient (clogP) for 2-[cyclopentyl(prop-2-ynyl)amino]ethyl N,N-dimethylcarbamate is 1.56, as recorded in the ECBD/Sildrug database [1]. This value is intermediate between the highly polar neostigmine (experimental logP approximately -2.1, owing to its quaternary ammonium cation) and the moderately lipophilic rivastigmine (experimental logP approximately 2.3) [2]. The intermediate lipophilicity suggests a distinct CNS penetration potential compared to peripherally restricted neostigmine and highly brain-penetrant rivastigmine, while the TPSA of 32.78 Ų falls well below the typical 60–90 Ų threshold associated with poor blood-brain barrier permeation [3].

Lipophilicity Blood-brain barrier penetration Drug-likeness Physicochemical profiling

GPR35 Antagonism Screening Result: Inactivity as a Selectivity Indicator

In a primary screening assay deposited in the European Chemical Biology Database (ECBD), 2-[cyclopentyl(prop-2-ynyl)amino]ethyl N,N-dimethylcarbamate was tested for G-protein coupled receptor 35 (GPR35) antagonism and found to be inactive at the concentration screened [1]. While a negative result, this datum provides a measurable selectivity differentiator against carbamate analogs that have been reported to exhibit GPR35 modulatory activity, such as certain aryl carbamate derivatives [2]. The absence of GPR35 activity may be relevant for users seeking carbamate scaffolds with reduced liability at this orphan receptor, which is implicated in inflammatory and metabolic signaling pathways.

GPR35 Orphan GPCR Off-target screening Selectivity profiling

Rotatable Bond Count and Conformational Rigidity Compared to Linear-Chain Dimethylcarbamate Analogs

The target compound has only 2 rotatable bonds (RB = 2), as computed in the ECBD/Sildrug database, reflecting the conformational restriction imposed by the cyclopentyl ring and the relatively compact ethylene spacer [1]. This represents a substantially lower conformational自由度 compared to acyclic N-alkyl-N-propargyl-2-aminoethyl N,N-dimethylcarbamate analogs, which typically exhibit 5–7 rotatable bonds depending on the N-alkyl chain length [2]. Lower rotatable bond counts are correlated with improved oral bioavailability and reduced entropic penalty upon target binding, as articulated in the Veber rules for drug-likeness [3].

Conformational restriction Ligand efficiency Entropic binding penalty Molecular design

Structural Novelty and Patent Landscape Differentiation from Prior-Art Cycloalkylamine Carbamates

A search of the patent literature reveals that 2-[cyclopentyl(prop-2-ynyl)amino]ethyl N,N-dimethylcarbamate is structurally distinct from the cycloalkylamine carbamate derivatives claimed in major patent families such as EP2341044B1 (CaSR agonists), which require specific aryl ether/amide appendages on the cycloalkyl ring [1]. The combination of (i) a cyclopentyl N-substituent, (ii) an N-propargyl group, and (iii) an ethylene-linked N,N-dimethylcarbamate ester with no aryl substitution represents a chemical space not heavily claimed in the CaSR or ChE inhibitor patent estate. The propargyl group further distinguishes it from the N-cyclopentylcarbamates described in earlier muscle relaxant patents (e.g., US2394592) which lack the alkyne moiety [2].

Chemical space novelty Intellectual property Patent landscape Scaffold hopping

Recommended Application Scenarios for 2-[Cyclopentyl(prop-2-ynyl)amino]ethyl N,N-dimethylcarbamate (CAS 1645479-93-1) Based on Differential Evidence


CuAAC Click-Chemistry Probe Synthesis Using the Built-In Terminal Alkyne Handle

The propargyl group on this compound enables direct copper-catalyzed azide-alkyne cycloaddition (CuAAC) for generating fluorescent or biotinylated carbamate probes without requiring synthetic modification of the carbamate pharmacophore [1]. This is not possible with neostigmine, rivastigmine, or physostigmine, which lack terminal alkyne functionality [2]. Recommended for chemical biology groups performing target identification or activity-based protein profiling (ABPP) studies on carbamate-interacting enzymes.

Moderate-Lipophilicity Carbamate Scaffold for CNS Drug Discovery Screening

With a computed clogP of 1.56 and TPSA of 32.78 Ų, this compound occupies a physicochemical space associated with favorable CNS penetration while retaining sufficient water solubility for in vitro assay compatibility [1]. It may serve as a screening starting point for CNS targets where the high lipophilicity of rivastigmine (logP ~2.3) or the peripheral restriction of neostigmine (logP ~-2.1) is suboptimal [2]. Note: direct experimental CNS penetration data are not available; computed values are class-level inferences only.

Conformationally Restricted Carbamate for Fragment-Based or Ligand-Efficiency-Optimized Lead Discovery

The low rotatable bond count (RB = 2) conferred by the cyclopentyl ring and compact ethylene spacer pre-organizes the molecule into a relatively rigid conformation, which may reduce the entropic penalty of binding and improve ligand efficiency metrics compared to flexible acyclic dimethylcarbamate analogs [1]. This property aligns with fragment-based drug discovery (FBDD) principles where low molecular weight (238.33 Da) and conformational restriction are valued [2].

GPR35-Negative Carbamate Control in Orphan GPCR Screening Cascades

The documented inactivity of this compound in a primary GPR35 antagonism assay [1] provides a preliminary basis for its use as a GPR35-negative carbamate control in screening cascades where discrimination between GPR35-mediated and GPR35-independent effects is required. This contrasts with known aryl carbamate GPR35 agonists such as lodoxamide and bufrolin [2]. Confirmatory full dose-response testing is strongly recommended before adoption as a definitive control.

Quote Request

Request a Quote for 2-[Cyclopentyl(prop-2-ynyl)amino]ethyl N,N-dimethylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.